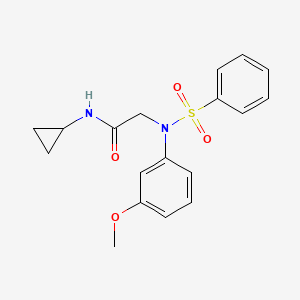
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-fluorophenyl)benzamide
Vue d'ensemble
Description
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-fluorophenyl)benzamide is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DIBA, and its chemical structure consists of a benzamide group, a fluorophenyl group, and an isoquinolinylmethyl group.
Applications De Recherche Scientifique
DIBA has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications of DIBA is in cancer research. Studies have shown that DIBA inhibits the growth of cancer cells by blocking the activity of a protein called STAT3. This protein is involved in the growth and survival of cancer cells, and inhibiting its activity can lead to the death of cancer cells.
Mécanisme D'action
DIBA inhibits the activity of STAT3 by binding to a specific site on the protein. This binding prevents the protein from interacting with other molecules in the cell, which leads to the inhibition of its activity. This inhibition of STAT3 activity leads to the death of cancer cells.
Biochemical and Physiological Effects:
DIBA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, DIBA has been shown to have anti-inflammatory properties. This is due to its ability to inhibit the activity of another protein called NF-κB, which is involved in the inflammatory response. DIBA has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DIBA in lab experiments is its specificity for STAT3 inhibition. This makes it a useful tool for studying the role of STAT3 in various cellular processes. However, DIBA has limitations in terms of its solubility and stability. These limitations can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on DIBA. One potential direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to explore its potential use in the treatment of neurodegenerative diseases. Additionally, research could focus on improving the solubility and stability of DIBA to make it more useful in lab experiments. Overall, DIBA has shown promising results in scientific research and has the potential to be a valuable tool in various fields of study.
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O/c24-21-9-11-22(12-10-21)25-23(27)19-7-5-17(6-8-19)15-26-14-13-18-3-1-2-4-20(18)16-26/h1-12H,13-16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXIVPHVXRTSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B3466184.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B3466188.png)
![5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B3466197.png)
![5-bromo-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B3466202.png)

![3-methoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3466215.png)
![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide](/img/structure/B3466221.png)
![5-bromo-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B3466236.png)
![[5-bromo-2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetic acid](/img/structure/B3466239.png)

